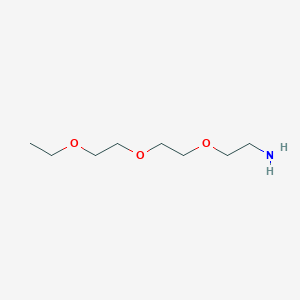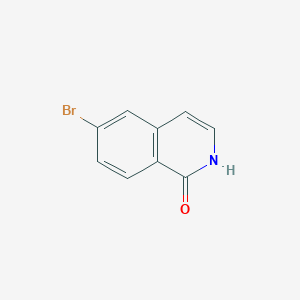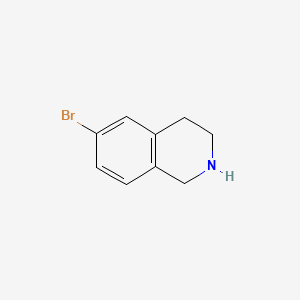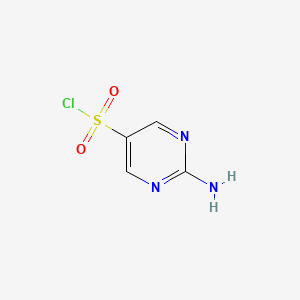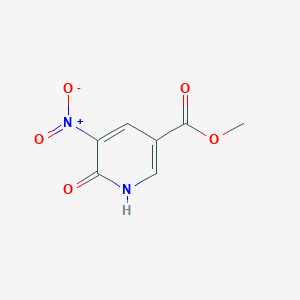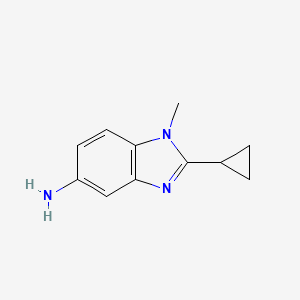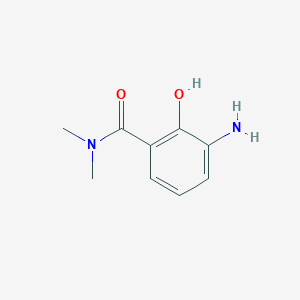
2-(4-Benzylpiperazin-1-yl)-5-chloroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Benzylpiperazin-1-yl)-5-chloroaniline, also known as BPCA, is an organic compound that has been used in various scientific research applications. It is a derivative of piperazine and is structurally similar to piperazine-based compounds. BPCA is a useful compound for researchers due to its ability to act as an agonist or antagonist of various receptors and enzymes. It has been used in a variety of biological and biochemical studies, including studies of the pharmacological and physiological effects of BPCA in animals.
Applications De Recherche Scientifique
Peroxidase Action Studies :
- Holland and Saunders (1968) investigated the peroxidation of 4-chloroaniline, leading to the production of various compounds including 2-amino-5-chlorobenzoquinone-di-4-chloroanil. This study contributes to understanding the reactions and products involved in the peroxidation of chlorinated anilines (Holland & Saunders, 1968).
Synthesis and Biological Properties :
- Gevorgyan et al. (2017) synthesized compounds including 3-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one, exhibiting anti-inflammatory, analgesic, and peripheral n-cholinolytic activities (Gevorgyan et al., 2017).
Synthesis and CNS Receptor Affinity :
- Beduerftig et al. (2001) described a novel synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols from (S)-serine, which showed promising interaction with σ1-receptors, indicating potential applications in neuroscience (Beduerftig et al., 2001).
Imidazoline Derivatives in Diabetes :
- Rondu et al. (1997) explored imidazoline derivatives, including 1-benzyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)-4-benzylpiperazines, in the context of type II diabetes, investigating their potential as antidiabetic agents (Rondu et al., 1997).
Benzimidazole Derivatives as Glucosidase Inhibitors :
- Özil et al. (2018) synthesized benzimidazole derivatives with 4-methylpiperazin-1-yl moieties, demonstrating significant glucosidase inhibitory potential and antioxidant activities, which could have implications in metabolic disorders and oxidative stress (Özil et al., 2018).
Antibacterial Activity of Benzyl Piperazine Derivatives :
- Merugu et al. (2010) studied the synthesis of benzyl piperazine derivatives and evaluated their antibacterial activity, contributing to the development of new antimicrobial agents (Merugu et al., 2010).
Mécanisme D'action
Target of Action
Similar compounds have been reported to target enzymes likecarbonic anhydrase (CA) and DNA gyrase , which play crucial roles in physiological processes such as pH regulation, respiration, and DNA replication, respectively.
Mode of Action
For instance, compounds with a similar structure have been shown to inhibit the activity of carbonic anhydrase and DNA gyrase , potentially disrupting physiological processes regulated by these enzymes.
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-(4-Benzylpiperazin-1-yl)-5-chloroaniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including oxidoreductases and hydrolases, which are involved in redox reactions and hydrolysis processes, respectively . The nature of these interactions often involves binding to the active sites of the enzymes, thereby modulating their activity. Additionally, this compound can form complexes with proteins, influencing their structural conformation and function.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type. In certain cell lines, this compound has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels . These interactions can lead to changes in gene expression and cellular metabolism, affecting cell proliferation, differentiation, and apoptosis. For instance, this compound has been shown to modulate the expression of genes involved in oxidative stress responses and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For example, this compound can inhibit the activity of certain oxidoreductases by binding to their active sites, thereby preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular functions. Over time, this compound can undergo degradation, leading to the formation of metabolites that may have different biological activities . In in vitro studies, prolonged exposure to this compound has been associated with changes in cellular morphology and function, including alterations in cell cycle progression and apoptosis rates.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, this compound may exhibit therapeutic effects, such as modulation of neurotransmitter systems and reduction of oxidative stress . At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage regimen.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of this compound, leading to the formation of various metabolites. These metabolic processes can influence the pharmacokinetics and pharmacodynamics of this compound, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization. Additionally, binding to plasma proteins can affect the distribution and bioavailability of this compound in different tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . The localization of this compound within these organelles can influence its interactions with biomolecules and its overall biological effects.
Propriétés
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-5-chloroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3/c18-15-6-7-17(16(19)12-15)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFBUBUZGUAMEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

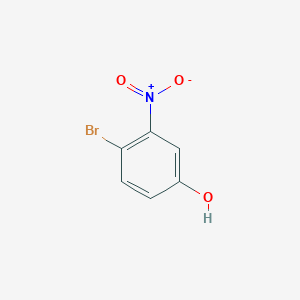
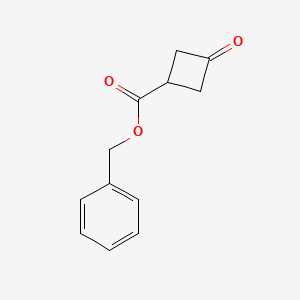
![2-Boc-2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1287771.png)
